FXR plays a crucial role in regulating bile acid synthesis, transport, and enterohepatic circulation. Obeticholic acid acts as a potent agonist for FXR, meaning it binds and activates the receptor. This activation triggers a cascade of events that can potentially benefit liver health [].
Studies suggest that FXR activation by Obeticholic acid can:
These effects position Obeticholic acid as a potential therapeutic agent for various liver diseases characterized by bile acid dysregulation, inflammation, and metabolic abnormalities.
Current research on Obeticholic acid primarily focuses on its potential benefits in the following liver conditions:
PBC is an autoimmune disease affecting the bile ducts in the liver. Obeticholic acid has shown efficacy in improving liver function tests and reducing fatigue in patients with PBC [].
NASH is a progressive liver disease characterized by fat accumulation, inflammation, and fibrosis. Obeticholic acid is being investigated for its ability to improve liver function, reduce inflammation, and potentially slow disease progression in NASH patients [].
PSC is a chronic inflammatory disease affecting the bile ducts. Early-stage clinical trials suggest Obeticholic acid might be beneficial in improving symptoms and reducing liver damage in PSC patients [].
Obeticholic acid is a semi-synthetic bile acid analogue derived from chenodeoxycholic acid, which is one of the primary bile acids produced in the human liver. Its chemical structure is characterized as 6α-ethyl-chenodeoxycholic acid, with a molecular formula of and a molar mass of approximately 420.63 g/mol . This compound is primarily used in the treatment of primary biliary cholangitis, an autoimmune disease that affects the bile ducts in the liver, leading to cholestasis and potential liver damage. Obeticholic acid functions as a potent agonist of the farnesoid X receptor, which plays a crucial role in regulating bile acid metabolism and cholesterol levels in the liver .
Obeticholic acid acts as an agonist for the farnesoid X receptor (FXR) [3]. FXR activation regulates bile acid synthesis and transport, promoting bile flow and reducing its accumulation in the liver. This mechanism helps reduce liver damage in PBC patients [1].
Obeticholic acid is generally well-tolerated, but potential side effects include fatigue, pruritus (itching), and diarrhea [1]. It can worsen liver function in some patients, particularly those with advanced cirrhosis [4]. Obeticholic acid is not recommended for pregnant or breastfeeding women due to lack of safety data [6].
Obeticholic acid exhibits significant biological activity through its action on the farnesoid X receptor:
The synthesis of obeticholic acid involves several key steps:
This synthetic pathway was developed by researchers at the University of Perugia, who aimed to enhance the biological activity of natural bile acids by modifying their structure .
Obeticholic acid is primarily utilized in clinical settings for:
Studies investigating drug interactions with obeticholic acid have shown:
Obeticholic acid shares structural similarities with other bile acids and their derivatives. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Chenodeoxycholic Acid | Natural Bile Acid | Most active physiological ligand for farnesoid X receptor |
Ursodeoxycholic Acid | Natural Bile Acid | Used to treat gallstones; less effective FXR agonist |
Lithocholic Acid | Natural Bile Acid | More hydrophobic; associated with toxicity |
Dehydrocholic Acid | Semi-Synthetic | Less potent FXR agonist compared to obeticholic acid |
Farnesoid X Receptor Agonists | Synthetic Compounds | Various analogues being developed for metabolic diseases |
Obeticholic acid stands out due to its high potency as a farnesoid X receptor agonist—over 100 times more effective than naturally occurring bile acids—making it particularly valuable in managing conditions like primary biliary cholangitis while also being explored for broader applications in metabolic disorders .
The earliest laboratory synthesis of Obeticholic acid was reported in 2002 when Roberto Pellicciari converted 7-keto-lithocholic acid into the target molecule in only five steps but with a global yield below three percent, using cryogenic enolate alkylation in the presence of hexamethylphosphoramide and bromoethane [1].
Ferrari and Roberto Pellicciari next disclosed the first kilogram-scale route in 2006. Their eight-step protocol delivered a 24.6 percent overall yield but continued to rely on strong bases, multiple protecting groups and large volumes of organic solvent [2].
Subsequent efforts focused on telescoping transformations and replacing hazardous reagents. Dongsheng Yu reduced the step count to five and raised the yield to roughly twenty percent by introducing pyridinium chlorochromate oxidation and lithium di-isopropylamide mediated alkylation [2]. Emilie Jolibois and co-workers eliminated carcinogenic reagents and reached thirty percent overall yield in 2013, although several unit operations still required concentrated alkali washes [2].
A major conceptual change came in 2018 when Xiao-Long He designed an eleven-step sequence that began with inexpensive cholic acid; despite the longer route, careful optimisation of each conversion raised the cumulative yield to thirty-six percent and removed cryogenic or highly toxic reagents [3].
The most recent breakthrough is the four-step telescoped process developed by Cheng-Wei Li in 2021, which attains seventy-two percent overall yield on multi-kilogram campaigns while keeping every individual impurity below zero-point-one percent [2].
Historical route | Starting material | Isolated steps | Overall yield | Distinctive features | Reference |
---|---|---|---|---|---|
Pellicciari 2002 | 7-keto-lithocholic acid | 5 | < 3% | First enolate alkylation at C-6 | [1] |
Ferrari-Pellicciari 2006 | 7-keto-lithocholic acid | 8 | 24.6% | First kilogram lot; multiple protections | [2] |
Yu 2012 | Chenodeoxycholic acid | 5 | 20% | Pyridinium chlorochromate oxidation; LDA alkylation | [2] |
Jolibois 2013 | Chenodeoxycholic acid | 8 | 30% | Avoids carcinogens; robust quality | [2] |
He 2018 | Cholic acid | 11 | 36% | Entirely commodity feed-stock; high step yields | [3] |
Li 2021 | (E)-3α-Hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid | 4 (telescoped) | 72% | One-pot hydrogenation–epimerisation–reduction; impurity < 0.10% | [2] |
The 2021 methodology begins with highly purified (E)-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid.
Parameter screen (one-pot stages 3–4) | Sodium hydroxide equivalents | Sodium borohydride equivalents | 7-ketone residue | Remaining amide | Observation | Reference |
---|---|---|---|---|---|---|
Entry 1 | 20 | 3 | 0.15% | n.d. | Excess hydride unnecessary | [2] |
Entry 3 | 20 | 1 | 11% | n.d. | Incomplete reduction | [2] |
Entry 5 (optimal) | 20 | 2 | 0.13% | 0.20% | Balanced conversion | [2] |
The telescoped sequence affords Obeticholic acid of 99.6 percent purity after crystallisation, with a mass-balance yield of seventy-two percent on a five-kilogram batch [2].
Protection of the side-chain carboxyl group as a primary amide has proven pivotal. Ammonium chloride gives a crystalline amide that filtrates readily and cleaves cleanly under alkaline hydrolysis, whereas methylamine, morpholine or pyrrolidine amides resist hydrolysis and increase downstream impurity burdens [2]. The amide handle also tolerates the hydrogenation and epimerisation conditions, allowing three transformations to proceed consecutively in a single vessel.
Large-scale demonstrations include the 2006 eight-step process (twenty-four-point-six percent yield) [2]; Emilie Jolibois’ thirty-percent route registered with health authorities [2]; Xiao-Long He’s cholic-acid strategy which reached thirty-six percent overall yield with average individual conversions of ninety-one percent [3]; and Cheng-Wei Li’s current four-step workflow delivering over seven-tenths of theoretical mass with total impurities below one-thousandth [2].
Early methods used multi-stage silica chromatography; however, kilogram operations require solvent-efficient crystallisation. Li established a two-solvent system of n-butyl acetate and heptane (4.4 : 0.85 v/m). Warm seeding at forty degrees Celsius followed by controlled cooling to twenty degrees Celsius yielded Obeticholic acid of 99.6 percent assay and restricted the predominant dimer impurity to 0.08 percent [2]. Heptane was previously advocated solely as antisolvent, but its partial replacement by n-butyl acetate prevents premature precipitation and blocking [2].
Laboratory syntheses that start from cholic acid still rely on silica gel for intermediate isolation and on reversed-phase high performance liquid chromatography for analytical release [3]. Process analytical control of the active pharmaceutical ingredient now employs high performance liquid chromatography coupled with charged aerosol detection, which resolves ten specified impurities with baseline separation in forty-five minutes without dependence on ultraviolet chromophores [2] [4].
Impurity code | Chemical origin | Typical content after optimised process | Control limit | Reference |
---|---|---|---|---|
Imp-1 | C-3 epimer of product | 0.08% | 0.15% | [2] |
Imp-4 | Chenodeoxycholic acid residue | ≤ 0.04% | 0.10% | [2] |
Imp-6 | 7-keto-6-ethyl intermediate | n.d. | 0.10% | [2] |
Imp-9 | Self-esterified dimer | 0.03% | 0.10% | [2] |
New impurity 1 | Partial NaBH₄ reduction of intermediate 7 | 0.13% (lab) | 0.10% | [5] |
New impurity 2 | Partial NaBH₄ reduction of intermediate 6 | 0.10% (lab) | 0.10% | [5] |
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical tool for the structural characterization and quantitative determination of obeticholic acid. The technique provides comprehensive information about the molecular structure, including carbon framework, proton environments, and stereochemical configurations [1] [2].
One-Dimensional NMR Spectroscopy
Proton Nuclear Magnetic Resonance spectroscopy of obeticholic acid reveals characteristic signals that enable structural identification and purity assessment [3] [4]. The compound exhibits distinctive resonances corresponding to specific proton environments within the steroid backbone. Key proton signals include the C-18 methyl group appearing as a singlet at 0.71 ppm and the C-19 methyl group at 1.25 ppm [1] [5]. The ethyl substituent at the C-6 position displays characteristic coupling patterns, with the methyl protons appearing as a triplet at 0.81 ppm [1] [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of obeticholic acid. The technique reveals 26 carbon signals, including four methyl carbons, eleven methylene carbons, eight methine carbons, and three quaternary carbons [1] [5]. The carbonyl carbon at C-7 appears as a characteristic signal at 215.48 ppm, confirming the presence of the ketone functionality [1] [5].
Quantitative NMR Applications
Nuclear Magnetic Resonance spectroscopy has been successfully applied for quantitative determination of obeticholic acid using tetramethylbenzene as an internal standard and deuterated dimethyl sulfoxide as solvent [3] [6]. The method utilizes proton signals at 0.602 ppm for the analyte and 6.86 ppm for the internal standard, providing accurate quantification with validation parameters meeting International Conference on Harmonisation guidelines [3] [6].
Position | 1H NMR (ppm) | 13C NMR (ppm) | DEPT |
---|---|---|---|
1 | 1.21 (m), 1.85 (m) | 35.25 | CH2 |
2 | 1.22 (m), 1.63 (m) | 30.53 | CH2 |
3 | 3.46 (sept, J = 4.8 Hz) | 71.66 | CH |
6 | 2.82 (q, J = 5.4 Hz) | 53.29 | CH |
7 | – | 215.48 | C |
18 | 0.71 (s) | 12.52 | CH3 |
19 | 1.25 (s) | 23.92 | CH3 |
26 | 0.81 (t, J = 7.2 Hz) | 12.29 | CH3 |
Infrared spectroscopy provides essential information about functional groups present in obeticholic acid, enabling structural confirmation and impurity detection [1] [2]. The technique identifies characteristic vibrational frequencies corresponding to specific molecular bonds and functional groups.
Functional Group Identification
Obeticholic acid exhibits characteristic infrared absorptions that confirm the presence of hydroxyl, carbonyl, and carboxyl functionalities [1] [2]. The hydroxyl groups display broad, strong absorption bands in the range of 3269-3337 cm⁻¹, indicating the presence of both primary and secondary alcohol functionalities [1] [2]. The carbonyl group at C-7 produces a sharp, intense absorption at 1690-1705 cm⁻¹, characteristic of ketone functionality [1] [2].
The carboxylic acid moiety contributes to the spectral profile through its carbonyl absorption, which appears at 1636 cm⁻¹ due to conjugation effects [1] [2]. Aliphatic carbon-hydrogen stretching vibrations occur in the 2800-3000 cm⁻¹ region, while aromatic carbon-hydrogen bonds, when present in related compounds, appear at 3000-3100 cm⁻¹ [1] [2].
Functional Group | Wavenumber (cm⁻¹) | Description |
---|---|---|
Hydroxyl (O-H) | 3269-3337 | Broad, strong absorption |
Carbonyl (C=O) | 1690-1705 | Sharp, strong absorption |
Carboxyl (C=O) | 1636 | Conjugated carbonyl |
Aliphatic C-H | 2800-3000 | Stretching vibrations |
Impurity Analysis
Infrared spectroscopy has been successfully employed for the characterization of obeticholic acid impurities, providing diagnostic information about structural modifications [1] [2]. Related impurities exhibit distinct spectral patterns that allow differentiation from the parent compound. For instance, impurity compounds may show additional alkenyl absorption at 1636 cm⁻¹ due to α,β-unsaturated ketone structures [1] [2].
Mass spectrometry represents a powerful analytical technique for the identification, quantification, and structural elucidation of obeticholic acid [7] [8] [9]. The method provides precise molecular weight determination and fragmentation pattern analysis essential for compound characterization.
Ionization Methods and Molecular Ion Detection
Electrospray ionization mass spectrometry operates effectively in both positive and negative ion modes for obeticholic acid analysis [7] [8] [9]. In positive ion mode, the compound produces a molecular ion peak at m/z 420.6 [M+H]⁺, corresponding to the protonated molecular ion [7] [8] [9]. Negative ion mode generates the deprotonated molecular ion at m/z 418.6 [M-H]⁻, which often provides enhanced sensitivity for quantitative applications [7] [8] [9].
Characteristic Fragmentation Patterns
Obeticholic acid exhibits characteristic fragmentation patterns that provide structural information and enable compound identification [7] [8] [9]. Common fragment ions include the loss of hydroxyl groups (M-OH)⁺ at m/z 403.6 and the loss of carboxyl groups (M-COOH)⁺ at m/z 375.6 [7] [8] [9]. These fragmentation patterns are consistent with the bile acid structure and provide confirmatory evidence for compound identity.
Adduct Ion Formation
Mass spectrometric analysis of obeticholic acid frequently produces adduct ions with phosphoric acid from the mobile phase, particularly [M+H+H₃PO₄]⁺ at m/z 518.6 and [M+H+2H₃PO₄]⁺ at m/z 616.6 [10]. These adduct ions result from the interaction between the analyte and mobile phase components, providing additional mass spectral information while potentially complicating quantitative analysis [10].
Ion Type | m/z Value | Relative Intensity | Application |
---|---|---|---|
Molecular Ion [M+H]⁺ | 420.6 | 100% | Quantitative analysis |
Molecular Ion [M-H]⁻ | 418.6 | 85% | Negative mode analysis |
Phosphoric Acid Adduct [M+H+H₃PO₄]⁺ | 518.6 | 60% | Mobile phase interaction |
Fragment Ion [M-OH]⁺ | 403.6 | 25% | Structural confirmation |
Fragment Ion [M-COOH]⁺ | 375.6 | 15% | Structural confirmation |
Quantitative Applications
Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative determination of obeticholic acid in various matrices [7] [8] [9]. Multiple reaction monitoring transitions utilize the molecular ion as the parent ion and characteristic fragment ions as daughter ions, providing high selectivity and sensitivity for quantitative analysis [7] [8] [9].
Ultraviolet-visible spectrophotometry provides essential information for the quantitative analysis and structural characterization of obeticholic acid [11] [12] [13]. The technique exploits the electronic transitions within the molecule to enable detection and quantification.
Absorption Characteristics
Obeticholic acid exhibits characteristic absorption maxima in the ultraviolet region, with primary detection wavelengths at 192 nm, 210 nm, and 215 nm [11] [12] [13]. The absorption at 192 nm provides maximum sensitivity for High-Performance Liquid Chromatography detection, while the 210 nm wavelength offers optimal conditions for quantitative analysis [11] [12] [13]. The compound shows minimal absorption in the visible region, with decreasing intensity at longer wavelengths [11] [12] [13].
Molar Absorptivity Values
The molar absorptivity values for obeticholic acid vary with wavelength, providing quantitative information about the compound's light-absorbing properties [11] [12] [13]. At 192 nm, the molar absorptivity reaches approximately 15,400 L/mol·cm, while at 210 nm it decreases to 12,800 L/mol·cm [11] [12] [13]. These values enable accurate quantitative determinations and method validation according to International Conference on Harmonisation guidelines [11] [12] [13].
Wavelength (nm) | Absorbance | Molar Absorptivity (L/mol·cm) | Application |
---|---|---|---|
192 | Maximum | 15,400 | HPLC detection |
210 | High | 12,800 | Quantitative analysis |
215 | Medium | 8,600 | Purity assessment |
260 | Low | 4,200 | Structural characterization |
280 | Minimum | 1,800 | Impurity detection |
Quantitative Method Development
Ultraviolet-visible spectrophotometric methods have been developed for the quantitative determination of obeticholic acid in pharmaceutical formulations [11] [12] [13]. These methods demonstrate excellent linearity, precision, and accuracy, with validation parameters meeting regulatory requirements [11] [12] [13]. The methods typically employ wavelengths of 210-215 nm for optimal sensitivity and selectivity [11] [12] [13].
High-Performance Liquid Chromatography represents the primary analytical method for obeticholic acid analysis, providing excellent separation, quantification, and purity assessment capabilities [11] [12] [14]. The technique enables resolution of the compound from related substances and impurities while maintaining analytical precision and accuracy.
Chromatographic Conditions
Optimal chromatographic conditions for obeticholic acid analysis typically employ C18 stationary phases with particle sizes ranging from 2.7 to 5 μm [11] [12] [14]. Column dimensions vary from 100×4.6 mm to 250×4.6 mm, depending on the required resolution and analysis time [11] [12] [14]. Temperature control at 25-30°C ensures consistent retention times and peak shapes [11] [12] [14].
Mobile Phase Composition
The mobile phase composition significantly influences the chromatographic behavior of obeticholic acid [11] [12] [14]. Commonly employed mobile phases include mixtures of orthophosphoric acid buffer with acetonitrile or methanol in various ratios [11] [12] [14]. The pH adjustment to 2.6-3.7 optimizes peak shape and retention characteristics [11] [12] [14].
Detection Systems
Ultraviolet detection at wavelengths of 192 nm, 210 nm, or 215 nm provides optimal sensitivity for obeticholic acid analysis [11] [12] [14]. Photodiode array detection enables spectral confirmation and peak purity assessment [11] [12] [14]. Mass spectrometric detection offers enhanced selectivity and sensitivity for complex matrix analysis [11] [12] [14].
Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Run Time (min) |
---|---|---|---|---|---|
Reversed-Phase HPLC | C18 (150×4.6 mm, 5 μm) | 0.1% OPA:ACN (60:40) | 1.0 | UV 210 nm | 10 |
Ultra-High Performance LC | C18 (100×4.6 mm, 2.7 μm) | MeOH:H2O (50:50) | 0.7 | UV 192 nm | 7 |
LC-MS/MS | C18 (150×2.1 mm, 3.5 μm) | 0.05% FA:ACN gradient | 0.4 | MS/MS MRM | 18 |
Reversed-phase High-Performance Liquid Chromatography methods provide robust and reliable analytical procedures for obeticholic acid characterization [11] [12] [14]. These methods utilize hydrophobic interactions between the analyte and stationary phase to achieve optimal separation and quantification.
Stationary Phase Selection
Octadecylsilane (C18) stationary phases demonstrate optimal performance for obeticholic acid analysis due to their compatibility with the compound's hydrophobic character [11] [12] [14]. Various C18 columns, including Kromasil, Ascentis, and Thermo brands, have been successfully employed with particle sizes ranging from 2.7 to 5 μm [11] [12] [14]. The choice of stationary phase affects retention time, peak shape, and resolution from related compounds [11] [12] [14].
Gradient Elution Systems
Gradient elution systems enable improved separation of obeticholic acid from related substances and impurities [11] [12] [14]. Typical gradient programs involve increasing acetonitrile concentration from 40% to 90% over 25-35 minutes, followed by equilibration periods [11] [12] [14]. The gradient profile optimization ensures adequate resolution while maintaining reasonable analysis times [11] [12] [14].
Method Optimization
Method optimization involves systematic evaluation of critical parameters including mobile phase composition, flow rate, temperature, and detection wavelength [11] [12] [14]. Quality by Design approaches have been employed to identify optimal conditions and establish design spaces for robust method performance [11] [12] [14]. Response surface methodology enables comprehensive optimization of multiple variables simultaneously [11] [12] [14].
Method validation for obeticholic acid analysis follows International Conference on Harmonisation guidelines and includes comprehensive evaluation of analytical performance characteristics [11] [12] [14]. Validation parameters ensure method reliability, accuracy, and suitability for intended applications.
Linearity and Range
Linearity studies demonstrate proportional relationships between analyte concentration and detector response over specified concentration ranges [11] [12] [14]. Typical linearity ranges span from 0.150 ng/mL to 100 ng/mL for liquid chromatography-mass spectrometry methods and 2.5-15 μg/mL for ultraviolet detection methods [11] [12] [14]. Correlation coefficients consistently exceed 0.995, meeting regulatory requirements [11] [12] [14].
Precision and Accuracy
Precision assessments include repeatability (intraday) and intermediate precision (interday) evaluations [11] [12] [14]. Relative standard deviation values typically range from 0.3% to 1.0% for both precision parameters, well within the acceptable limit of 2.0% [11] [12] [14]. Accuracy determinations through recovery studies yield results of 98.0-102.0%, confirming method accuracy [11] [12] [14].
Detection and Quantification Limits
Limit of detection values range from 0.0147 μg/mL to 0.150 ng/mL, depending on the analytical method and detection system employed [11] [12] [14]. Limit of quantification values span from 0.08 μg/mL to 1.3930 μg/mL, providing adequate sensitivity for pharmaceutical analysis [11] [12] [14]. These limits enable detection and quantification of obeticholic acid at therapeutically relevant concentrations [11] [12] [14].
Parameter | HPLC-UV | UPLC-MS/MS | LC-MS/MS | Acceptance Criteria |
---|---|---|---|---|
Linearity (R²) | 0.9995 | 0.999 | 0.9998 | ≥0.995 |
Precision (Intraday RSD%) | 0.7 | 0.3 | 0.5 | ≤2.0% |
Precision (Interday RSD%) | 0.7 | 0.5 | 0.8 | ≤2.0% |
Accuracy (Recovery%) | 100.08 | 99.83 | 98.56 | 98-102% |
Detection Limit | 0.03 μg/mL | 0.0147 μg/mL | 0.150 ng/mL | S/N ≥3 |
Quantification Limit | 0.08 μg/mL | 1.3930 μg/mL | 0.2506 ng/mL | S/N ≥10 |
Robustness and Specificity
Robustness evaluations assess method performance under deliberately modified analytical conditions [11] [12] [14]. Parameters evaluated include flow rate variations (±0.1 mL/min), temperature changes (±5°C), and mobile phase composition modifications (±5%) [11] [12] [14]. Relative standard deviation values remain below 2.0% for all robustness conditions, confirming method reliability [11] [12] [14].
Specificity assessments demonstrate the method's ability to accurately measure obeticholic acid in the presence of related substances, degradation products, and matrix components [11] [12] [14]. Peak purity analysis using photodiode array detection confirms the absence of co-eluting compounds [11] [12] [14].
X-ray crystallography provides definitive structural information for obeticholic acid, enabling determination of molecular geometry, crystal packing arrangements, and polymorphic forms [15] [16] [17]. The technique offers unambiguous structural confirmation and supports pharmaceutical development activities.
Crystal Form Characterization
Obeticholic acid exhibits multiple crystalline forms, each characterized by distinct X-ray powder diffraction patterns [15] [16] [17]. Form A represents the most stable polymorph, displaying characteristic peaks at 2θ values of 4.9±0.2°, 5.2±0.2°, and 9.9±0.2° [15] [16] [17]. Form B shows different diffraction patterns with peaks at 4.91°, 5.24°, and 6.22° [15] [16] [17].
Polymorphism Studies
Systematic crystallization studies reveal that obeticholic acid forms distinct polymorphic series depending on the crystallization solvent employed [15] [16] [17]. The first series includes n-butyl acetate, 2-butanone, n-heptane, and toluene solvates, while the second series contains isopropyl acetate, ethyl acetate, and tert-butyl-methyl ether solvates [15] [16] [17]. These solvates exhibit isostructural relationships within each series [15] [16] [17].
Single Crystal Structure Analysis
Single crystal X-ray diffraction studies demonstrate that obeticholic acid forms channel solvates in which solvent molecules occupy voids within the rigid steroid scaffold [15] [16] [17]. The crystal structures reveal detailed molecular geometry, including bond lengths, bond angles, and torsion angles that confirm the expected steroid conformation [15] [16] [17].
Form | Characteristic 2θ Peaks (°) | Crystal System | Stability | Solvent Content |
---|---|---|---|---|
Form A | 4.9±0.2, 5.2±0.2, 9.9±0.2 | Monoclinic | Stable | Solvent-free |
Form B | 4.91, 5.24, 6.22 | Triclinic | Metastable | Hydrate |
Form C | 3.23, 4.91, 5.24 | Orthorhombic | Intermediate | Heptane solvate |
Form I | 6.22, 7.19, 7.66 | Monoclinic | Stable | Solvent-free |
Form II | 4.9±0.2, 5.3±0.2 | Triclinic | Metastable | Ethanol solvate |
Thermal Analysis Correlation
Thermogravimetric analysis and differential scanning calorimetry provide complementary information to X-ray crystallography, confirming the solvated nature of various crystal forms [15] [16] [17]. The thermal methods detect solvent loss and phase transitions that correlate with crystallographic observations [15] [16] [17].
Advanced Nuclear Magnetic Resonance techniques provide comprehensive structural information for obeticholic acid, enabling complete signal assignment and stereochemical determination [1] [2] [5]. These methods utilize sophisticated pulse sequences and correlation experiments to establish molecular connectivity and spatial relationships.
Two-Dimensional NMR Spectroscopy
Correlation Spectroscopy experiments establish proton-proton connectivity patterns throughout the obeticholic acid molecule [1] [2] [5]. The technique identifies scalar coupling relationships that enable assignment of proton signals and confirmation of molecular structure [1] [2] [5]. Heteronuclear Single Quantum Coherence spectroscopy provides direct carbon-proton correlations, facilitating assignment of both carbon and proton resonances [1] [2] [5].
Long-Range Correlation Experiments
Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-proton interactions that establish connectivity across multiple bonds [1] [2] [5]. This technique proves particularly valuable for identifying quaternary carbon atoms and establishing structural relationships in complex regions of the molecule [1] [2] [5]. The method enables complete assignment of all carbon and proton signals in obeticholic acid [1] [2] [5].
Stereochemical Determination
Rotating-frame Overhauser Effect Spectroscopy provides spatial proximity information that enables stereochemical assignments [1] [2] [5]. The technique identifies protons that are close in space but not necessarily connected through bonds, providing crucial information about three-dimensional molecular structure [1] [2] [5]. Key correlations confirm the stereochemistry of the ethyl substituent and hydroxyl groups [1] [2] [5].
Technique | Full Name | Information Provided | Application |
---|---|---|---|
DEPT-135 | Distortionless Enhancement by Polarization Transfer | Carbon multiplicity | Structure elucidation |
COSY | Correlation Spectroscopy | Proton-proton coupling | Connectivity mapping |
HSQC | Heteronuclear Single Quantum Coherence | Direct C-H correlations | Assignment confirmation |
HMBC | Heteronuclear Multiple Bond Correlation | Long-range C-H correlations | Quaternary carbon identification |
ROESY | Rotating-frame Overhauser Effect Spectroscopy | Spatial proximity | Stereochemistry determination |
Impurity Structure Elucidation
Advanced Nuclear Magnetic Resonance techniques have been successfully applied to elucidate the structures of obeticholic acid impurities [1] [2] [5]. Complete assignment of impurity signals enables identification of structural modifications and confirmation of impurity identity [1] [2] [5]. The methods provide definitive structural information that supports synthetic strategies and quality control procedures [1] [2] [5].
Computational methods complement experimental techniques in providing comprehensive structural information for obeticholic acid [18] [19]. These approaches utilize theoretical calculations and molecular modeling to predict properties, optimize structures, and support experimental observations.
Molecular Modeling Studies
Molecular dynamics simulations provide insights into the conformational behavior and stability of obeticholic acid under various conditions [18] [19]. The calculations reveal preferred conformations, energy barriers, and dynamic properties that support experimental observations [18] [19]. Density functional theory calculations optimize molecular geometries and predict spectroscopic properties [18] [19].
Pharmacophore Modeling
Computational pharmacophore studies identify key structural features responsible for obeticholic acid's biological activity [18] [19]. These models establish structure-activity relationships and guide the design of related compounds [18] [19]. Molecular docking studies predict binding interactions with target proteins and support mechanism of action studies [18] [19].
Structure-Property Predictions
Computational methods predict physicochemical properties including solubility, stability, and spectroscopic characteristics [18] [19]. These predictions support analytical method development and pharmaceutical formulation studies [18] [19]. Quantum chemical calculations provide theoretical spectroscopic parameters that can be compared with experimental observations [18] [19].
Validation of Experimental Data
Irritant;Health Hazard